molecular formula C10H5BrO3 B182733 2-Bromo-8-hydroxynaphthalene-1,4-dione CAS No. 52431-65-9

2-Bromo-8-hydroxynaphthalene-1,4-dione

Cat. No. B182733
CAS RN: 52431-65-9
M. Wt: 253.05 g/mol
InChI Key: QQUYEYJPZLCULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-8-hydroxynaphthalene-1,4-dione, also known as Bromonaphthoquinone, is a chemical compound that has gained significant attention in the field of scientific research. It is a yellow crystalline powder that is widely used in various research applications.

Mechanism of Action

The mechanism of action of 2-Bromo-8-hydroxynaphthalene-1,4-dione involves the transfer of electrons from the compound to the target molecule. This results in the oxidation of the target molecule, leading to its destruction. The compound can also generate reactive oxygen species (ROS), which can further damage the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-8-hydroxynaphthalene-1,4-dione depend on the target molecule and the concentration of the compound. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. It can also cause oxidative stress in cells, leading to cell damage and death.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Bromo-8-hydroxynaphthalene-1,4-dione in lab experiments is its high potency and specificity towards the target molecule. It is also easy to synthesize and can be obtained in high purity. However, one of the limitations of using this compound is its potential toxicity towards non-target cells. Careful consideration should be given to the concentration and exposure time of the compound during experiments.

Future Directions

The use of 2-Bromo-8-hydroxynaphthalene-1,4-dione in scientific research is still in its early stages, and there are many future directions that can be explored. One potential direction is the development of more efficient and specific photosensitizers for photodynamic therapy. Another direction is the investigation of the compound's potential in other areas of research, such as catalysis and material science.
Conclusion:
In conclusion, 2-Bromo-8-hydroxynaphthalene-1,4-dione is a valuable compound in scientific research due to its unique properties and potential applications. Its synthesis method is straightforward, and it has been extensively used in various research applications. Although there are limitations to its use, the compound offers many advantages and presents numerous future directions for research.

Scientific Research Applications

2-Bromo-8-hydroxynaphthalene-1,4-dione has been extensively used in scientific research due to its unique properties. It is a potent oxidizing agent and can be used as a redox indicator in various biochemical assays. It is also used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light-activated drugs.

properties

CAS RN

52431-65-9

Product Name

2-Bromo-8-hydroxynaphthalene-1,4-dione

Molecular Formula

C10H5BrO3

Molecular Weight

253.05 g/mol

IUPAC Name

2-bromo-8-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H5BrO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H

InChI Key

QQUYEYJPZLCULC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxynaphthalene-1,4-dione (171 mg, 1 mmol) in chloroform was added bromine, and the mixture was stirred. Then, to the resulting mixture were added acetic acid and ethanol, and the mixture was stirred under reflux to give 3-bromojuglone (80%). To the resulting 3-bromojuglone was added dimethylamine, and the mixture was stirred in toluene at room temperature to give 2-dimethylaminojuglone and 3-dimethylaminojuglone (85%).
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

Step 1 in the above Scheme B may be, for example, carried out according to Tietze, et al., Chem. Eur. J., 2007, 13, 9939-9947. For example, to 5-hydroxynaphthalene-1,4-dione dissolved in an appropriate solvent is added bromine to give 3-bromojuglone in Step 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.